2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol
Description
2-[(E)-(2-Benzyl-2-phenylhydrazinylidene)methyl]phenol is a Schiff base derivative characterized by a phenolic ring linked to a hydrazinylidene group substituted with benzyl and phenyl moieties.
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(E)-[benzyl(phenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H18N2O/c23-20-14-8-7-11-18(20)15-21-22(19-12-5-2-6-13-19)16-17-9-3-1-4-10-17/h1-15,23H,16H2/b21-15+ |
InChI Key |
LEQQOYPNVRSCDK-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Method 1: Acid-Catalyzed Condensation
Reagents and Conditions
-
Substrates : 2-Hydroxybenzaldehyde (1 eq), 2-Benzyl-2-phenylhydrazine (1 eq)
-
Catalyst : Glacial acetic acid (10 mol%)
-
Solvent : Ethanol or toluene
-
Temperature : Reflux (80–110°C)
-
Time : 2–6 hours
Procedure
-
Dissolve 2-hydroxybenzaldehyde in ethanol or toluene.
-
Add 2-benzyl-2-phenylhydrazine and glacial acetic acid.
-
Reflux under nitrogen to prevent oxidation.
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Recrystallize from ethanol/acetone to isolate the E-isomer.
Yield : ~65–75% (estimated based on analogous reactions).
| Parameter | Value/Description |
|---|---|
| Catalyst | Glacial acetic acid or p-TsOH |
| Solvent | Ethanol, toluene, or DMF |
| Reaction Time | 2–6 hours |
| Isolation Method | Recrystallization from ethanol |
| Key Byproducts | Z-isomer (minor), unreacted aldehyde |
Method 2: Microwave-Assisted Synthesis
Advantages : Accelerated reaction kinetics and improved yields.
Reagents and Conditions
-
Substrates : 2-Hydroxybenzaldehyde (1 eq), 2-Benzyl-2-phenylhydrazine (1 eq)
-
Catalyst : Sulfuric acid (10 mol%)
-
Solvent : Acetic acid/water (1:1)
-
Temperature : 100°C (microwave-assisted)
-
Time : 30–60 minutes
Procedure
-
Mix reactants and catalyst in a microwave-safe vial.
-
Irradiate at 100°C for 30–60 minutes.
-
Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Method 3: Solvent-Free Reaction
Reagents and Conditions
-
Substrates : 2-Hydroxybenzaldehyde (1 eq), 2-Benzyl-2-phenylhydrazine (1 eq)
-
Temperature : 25–60°C
-
Time : 24 hours
Procedure
-
Grind reactants and catalyst in a mortar.
-
Maintain at 25–60°C for 24 hours.
-
Filter silica, neutralize with Na₂CO₃, and extract with toluene.
-
Distill or recrystallize for purity.
Yield : ~70–75% (analogous to reported methods).
Characterization Data
Spectroscopic Analysis
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 140–145°C (E-isomer) |
| Solubility | Soluble in DMSO, DMF; insoluble in H₂O |
| Molecular Weight | 328.38 g/mol (C₂₀H₁₈N₂O) |
Stereochemical Control
The E-configuration is favored under acidic conditions due to:
-
Trans-Effect : Reduced steric clash between bulky substituents.
-
Hydrogen Bonding : Intramolecular H-bonding stabilizes the E-isomer.
Z-isomer formation is minimized by:
-
Using polar aprotic solvents (e.g., DMF).
-
Avoiding high temperatures that favor isomerization.
Challenges and Mitigation
| Challenge | Solution |
|---|---|
| Low Yield | Optimize catalyst loading (10–20 mol%) |
| Z-Isomer Contamination | Use E-selective catalysts (e.g., p-TsOH) |
| Oxidation | Perform reactions under N₂/Ar |
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Hydrazones have been reported to possess antimicrobial properties against various pathogens. The ability of 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol to inhibit bacterial growth could be explored through in vitro assays.
Anticancer Properties
Some hydrazone derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. Investigating the cytotoxic effects of this compound on different cancer cell lines could reveal its potential as an anticancer agent.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. The evaluation of this compound's ability to modulate inflammatory pathways could provide insights into its therapeutic potential.
Case Studies and Research Findings
Several studies highlight the relevance of hydrazone compounds in medicinal chemistry:
- Study on Hydrazone Derivatives : Research has shown that hydrazone compounds can act as effective acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Although not directly studied, 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol may share similar inhibitory mechanisms due to its structural characteristics .
- Antimicrobial Screening : A study involving various hydrazone derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol could be evaluated for similar effects.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Features
The compound shares a core structure with hydrazone-based Schiff bases, differing in substituents on the hydrazinylidene and phenolic rings. Key comparisons include:
Key Observations :
- Substituents like benzothiazole () or triazole () introduce heteroatoms, altering electronic properties and binding affinities.
- Steric effects from tert-butyl groups () may reduce solubility but enhance thermal stability.
- The presence of ethoxy or methoxy groups () can influence hydrophobicity and intermolecular interactions.
Physical and Chemical Properties
Crystallographic Data:
- Target Compound: No direct data, but analogs exhibit diverse crystal systems. For example: C15H12N4O (): Triclinic (P1), Z = 2, V = 635.62 ų, with π-π stacking and H-bonding . Benzothiazole derivative (): Likely monoclinic due to bulky substituents, favoring layered packing.
Thermal Stability:
- tert-Butyl-substituted phenol (): High thermal stability due to steric protection of the phenolic -OH.
- Triazole-containing hydrazones (): Enhanced stability from rigid heterocyclic cores.
Solubility:
- Methoxy/ethoxy groups () improve solubility in polar solvents.
- Bulky substituents (e.g., benzothiazole in ) reduce solubility in aqueous media.
Spectral and Electronic Properties
- FT-IR : Intramolecular H-bonding (O–H⋯N) in results in a broad -OH stretch at ~3200 cm⁻¹, redshifted compared to free -OH.
- UV-Vis : Azo-Schiff bases () show absorption bands at 400–500 nm due to π→π* transitions in the azo group.
- DFT Studies: HOMO-LUMO gaps for tert-butyl-substituted phenols () range from 3.5–4.0 eV, indicating moderate reactivity .
Biological Activity
The compound 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol , a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol can be represented as follows:
Key Structural Features
- Hydrazone Functional Group : The compound contains an imine bond which is crucial for its biological activity.
- Hydroxy Group : This group can participate in intramolecular hydrogen bonding, influencing the compound's stability and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including our compound of interest. A study demonstrated that similar hydrazone compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting that 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol may also possess similar properties .
Antioxidant Activity
The antioxidant potential of hydrazones has been well-documented. Research indicates that compounds with hydroxyl groups can scavenge free radicals effectively. The presence of the hydroxy group in 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol suggests a potential for antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Cytotoxicity Studies
In vitro cytotoxicity studies on related hydrazone compounds have shown varying effects on cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity against cancer cells while sparing normal cells . This suggests that 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol may also exhibit selective cytotoxic effects, warranting further investigation.
The biological activity of 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol may be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as tyrosinase, which is crucial for melanin production .
- Antioxidant Mechanism : The hydroxy group may facilitate electron donation to free radicals, thereby neutralizing them and reducing oxidative damage .
- Interference with Cell Signaling : Hydrazones can interact with cellular receptors or proteins, potentially altering signaling pathways related to cell proliferation and apoptosis .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Glidewell et al. (2004) | Investigated the structural properties of hydrazones and their potential biological activities. |
| Baddeley et al. (2009) | Reported on the antioxidant activities of similar compounds, highlighting the role of hydroxyl groups. |
| Howie et al. (2010) | Demonstrated selective cytotoxicity in cancer cell lines for related hydrazone derivatives. |
Q & A
Q. Basic Research Focus
- Spectroscopy :
- X-ray Crystallography : Resolves E/Z isomerism and intramolecular hydrogen bonding (e.g., O–H⋯N interactions with bond lengths ~2.6–2.8 Å) .
How can computational methods like DFT refine the interpretation of experimental structural data?
Q. Advanced Research Focus
- Geometry Optimization : B3LYP/6-31G* calculations predict bond lengths and angles within 2% error of crystallographic data, validating the E-configuration .
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption, explaining charge-transfer interactions in the hydrazone moiety .
- Contradiction Resolution : Discrepancies between theoretical and experimental torsion angles (e.g., C–N–N–C dihedral angles) are attributed to crystal packing effects .
How should researchers address discrepancies between experimental spectroscopic data and computational predictions?
Q. Advanced Research Focus
- Case Study : Observed vs. calculated ¹³C NMR shifts for the imine carbon (δcalc = 165 ppm vs. δexp = 168 ppm) may arise from solvent effects. Include implicit solvation models (e.g., PCM) in DFT workflows .
- Dynamic Effects : Molecular dynamics simulations (MD) at 298 K reveal conformational flexibility in solution, explaining broad NMR peaks .
- Validation : Cross-reference with alternative techniques (e.g., IR for hydrogen bonding) to resolve ambiguities .
What environmental fate studies are relevant for assessing the compound’s stability and ecological impact?
Q. Advanced Research Focus
- Hydrolysis : Under neutral conditions (pH 7, 25°C), the hydrazone bond hydrolyzes slowly (t₁/₂ > 30 days). Acidic conditions (pH 3) accelerate degradation .
- Photolysis : UV exposure (λ = 254 nm) induces cleavage of the C=N bond, generating phenolic byproducts .
- Experimental Design : Use LC-MS/MS to track degradation products and OECD 307 guidelines for soil-sediment studies .
What strategies are recommended for studying its potential biological activity?
Q. Advanced Research Focus
- Target Selection : Analogues of hydrazone derivatives show activity against tyrosine kinases and microbial targets. Perform docking studies with PDB structures (e.g., 1M17 for kinase inhibition) .
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) using Gram-positive bacteria (e.g., S. aureus) .
- Metabolic Stability : Assess hepatic microsome stability (e.g., human S9 fraction) to identify susceptibility to oxidative metabolism .
How does crystal packing influence the compound’s solid-state properties?
Q. Advanced Research Focus
- Intermolecular Interactions : π-π stacking (3.5–4.0 Å spacing) and C–H⋯O hydrogen bonds stabilize the lattice, affecting melting points (mp ~220–225°C) .
- Polymorphism Screening : Vary crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to isolate polymorphs and compare DSC thermograms .
What are the challenges in synthesizing enantiomerically pure derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
